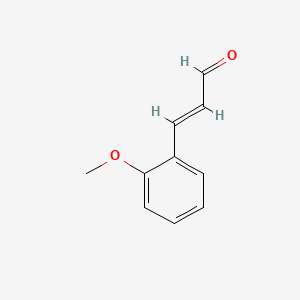

Ethyl 2-(4-chloropyrimidin-5-YL)acetate

Descripción general

Descripción

Ethyl 2-(4-chloropyrimidin-5-yl)acetate is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of significant interest due to their diverse range of biological activities and potential applications in medicinal chemistry. The pyrimidine moiety is a core structure present in many pharmaceuticals and agrochemicals, and modifications to this core can lead to compounds with varied and potent biological activities.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of chloropyrimidines with various nucleophiles. For instance, the reaction of ethyl 2-chloroacetoacetate with cyanoacetamide in the presence of triethylamine leads to the formation of pyrrole derivatives, as described in one of the studies . Similarly, the condensation of different starting materials, such as 3-methoxybenzoic acid with ethane-1,2-diamine, can lead to chlorothienopyrimidin derivatives with potential antiproliferative activity . These synthetic routes highlight the versatility of pyrimidine chemistry and the ability to generate a wide array of compounds with potential biological significance.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic and crystallographic techniques. For example, the crystal structure of certain pyrimidine derivatives has been determined, revealing the spatial arrangement of atoms and the molecular geometry . Density functional theory (DFT) calculations are often used to optimize geometric bond lengths and bond angles, which can be compared with X-ray diffraction values to confirm the structure of the synthesized compounds .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions, leading to the formation of various functionalized compounds. For instance, the cyclocondensation reaction of ethyl acetate polyazaheterocycle with ethylenediamine involves multiple steps and the formation of different structural stability domains (SSDs), as analyzed using bond evolution theory (BET) . Anomalous cyclization reactions can also occur, such as the transformation of (pyrimidin-2-yl)hydrazones into triazolopyrimidine derivatives through specific cleavage and rearrangement .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as fluorescence and solubility, can vary depending on the substituents and the molecular structure. Some derivatives exhibit solid-state fluorescence with emission maxima in specific ranges, which can shift depending on the solvent used . Theoretical calculations, including HOMO-LUMO analysis and molecular electrostatic potential (MEP) surface maps, provide insights into the electronic properties and reactivity of these compounds . Additionally, molecular docking studies can predict the interaction of pyrimidine derivatives with biological targets, suggesting their potential as inhibitors for cancer treatment .

Aplicaciones Científicas De Investigación

Synthesis of Diazaoxindoles

A study by Kókai et al. (2016) detailed a convenient synthesis route for diazaoxindoles, compounds of biological relevance, using ethyl 2-(4-chloropyrimidin-5-yl)acetate derivatives. This process involves treating the derivatives with ammonia to obtain 2-(4-aminopyrimidin-5-yl)acetamides, which are then cyclized to produce diazaoxindoles (Kókai et al., 2016).

Development of Thiazolino[3,2‐a]pyrimidine Derivatives

Campaigne et al. (1981) reported on the synthesis of thiazolino[3,2‐a]pyrimidine derivatives using ethyl 4-chloroacetoacetate and 4-amino-6-hydroxy-2-pyrimidinethiol. This work discussed the structural and reaction dynamics of these derivatives, offering insights into their chemical properties and potential applications (Campaigne et al., 1981).

Routes to Oxadiazoles and Pyridopyridazines

Elnagdi et al. (1988) explored the synthesis of various oxadiazoles and pyridopyridazines using ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate. Their research expands on the reactivity of this compound towards different electrophilic reagents, contributing to the development of new chemical entities (Elnagdi et al., 1988).

Synthesis of Potential Anticancer Agents

Temple et al. (1983) focused on the synthesis of potential anticancer agents, including pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, using ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate. This study assessed the effects of these synthesized compounds on the proliferation and survival of cancer cells (Temple et al., 1983).

Creation of Energetic Materials

Joo et al. (2012) synthesized 2-(5-Nitroiminotetrazol-1-yl)acetic acid from ethyl 2-(5-aminotetrazol-1-yl)acetate, leading to the development of new energetic materials characterized by their detonation properties and insensitivity to impact. This research contributes to the field of materials science, particularly in the synthesis of explosives and propellants (Joo et al., 2012).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Direcciones Futuras

While specific future directions for Ethyl 2-(4-chloropyrimidin-5-YL)acetate are not available in the retrieved data, it’s worth noting that pyrimidine derivatives are a focus of ongoing research in medicinal chemistry . They are often used in the synthesis of pharmaceuticals and could have various applications depending on the specific compound .

Propiedades

IUPAC Name |

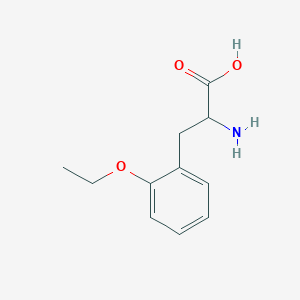

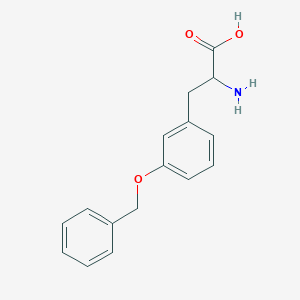

ethyl 2-(4-chloropyrimidin-5-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-13-7(12)3-6-4-10-5-11-8(6)9/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDARYMFTQTCTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN=CN=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676777 | |

| Record name | Ethyl (4-chloropyrimidin-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-chloropyrimidin-5-YL)acetate | |

CAS RN |

6214-47-7 | |

| Record name | Ethyl 4-chloro-5-pyrimidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6214-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (4-chloropyrimidin-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.